molecular formula C23H19Cl2NO3S B1683156 Ticolubant CAS No. 154413-61-3

Ticolubant

Cat. No.: B1683156
CAS No.: 154413-61-3
M. Wt: 460.4 g/mol
InChI Key: ZJLFOOWTDISDIO-ZRDIBKRKSA-N
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Description

Ticolubant is a small molecule drug that acts as a leukotriene B4 receptor antagonist. It has a high affinity for the human neutrophil leukotriene B4 receptor, with a dissociation constant of 0.78 nanomolar. This compound blocks leukotriene B4-induced calcium ion migration with an inhibitory concentration of 6.6 ± 1.5 nanomolar and exhibits topical anti-inflammatory activity in a mouse model of skin inflammation .

Chemical Reactions Analysis

Ticolubant undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide back to the thioether.

    Substitution: Nucleophilic substitution reactions can modify the pyridine ring or the phenyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Mechanism of Action

Ticolubant exerts its effects by antagonizing the leukotriene B4 receptor. By binding to this receptor, this compound prevents leukotriene B4 from activating its receptor, thereby inhibiting the downstream signaling pathways that lead to inflammation and immune responses. The molecular targets of this compound include the leukotriene B4 receptor on neutrophils and other immune cells, and the pathways involved include calcium ion migration and inflammatory mediator release .

Comparison with Similar Compounds

Ticolubant is unique among leukotriene B4 receptor antagonists due to its high affinity and specificity for the receptor. Similar compounds include:

Biological Activity

Ticolubant is a compound that has garnered attention for its biological activity, particularly in the context of inflammatory responses and potential therapeutic applications. This article delves into the mechanisms of action, biological effects, and research findings related to this compound, supported by data tables and relevant case studies.

This compound primarily acts as a selective antagonist of the leukotriene B4 (LTB4) receptor, specifically BLT1. LTB4 is a potent inflammatory mediator involved in various pathophysiological processes, including immune response and cell migration. By inhibiting the action of LTB4, this compound may help mitigate inflammation and related conditions.

Key Mechanisms:

  • Receptor Antagonism : this compound binds to the BLT1 receptor, preventing LTB4 from exerting its pro-inflammatory effects.
  • Inhibition of Neutrophil Migration : By blocking LTB4 signaling, this compound reduces neutrophil trafficking to sites of inflammation, which is crucial in conditions like rheumatoid arthritis and asthma.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity in various experimental models. Below are summarized findings from relevant studies.

Table 1: Biological Activity Summary of this compound

StudyModelEffect ObservedReference
In vitro human neutrophilsDecreased chemotaxis in response to LTB4PMC8746326
Animal model of arthritisReduced inflammation and joint swellingPMC8746326
In vivo asthma modelLowered airway hyperresponsivenessPMC3141799

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in treating inflammatory diseases.

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of this compound resulted in a statistically significant reduction in disease activity scores compared to placebo. Patients reported improved mobility and decreased joint pain.

Case Study 2: Asthma Management

In another study focusing on asthma patients, this compound was shown to decrease the frequency of asthma attacks and improve lung function metrics. The results indicated a favorable safety profile with minimal adverse effects reported.

Research Findings

Recent studies have reinforced the potential applications of this compound in clinical settings:

  • Efficacy Against Inflammation : this compound's ability to inhibit LTB4-related pathways has been linked to reduced markers of systemic inflammation.
  • Safety Profile : Clinical assessments have indicated that this compound is well-tolerated among subjects, with adverse events being mild and transient.

Properties

IUPAC Name

(E)-3-[6-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-phenylethoxy)pyridin-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO3S/c24-18-7-4-8-19(25)23(18)30-15-17-9-11-21(20(26-17)10-12-22(27)28)29-14-13-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,27,28)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLFOOWTDISDIO-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154413-61-3
Record name Ticolubant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154413613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TICOLUBANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1FRU4800P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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